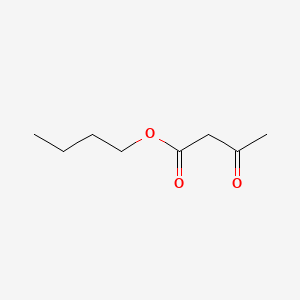
Butyl acetoacetate
概要
説明
Butyl acetoacetate is an organic compound that belongs to the class of β-keto esters. It is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. The compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a valuable building block in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Butyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the exchange of the ester group . Another method involves the reaction of ketene dimer with tertiary butanol in the presence of concentrated sulfuric acid, followed by distillation to obtain the pure product .
Industrial Production Methods
In industrial settings, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .
化学反応の分析
Types of Reactions
Butyl acetoacetate undergoes various chemical reactions, including:
Transesterification: Reacts with different alcohols to form new esters.
Acetoacetylation: Reacts with hydroxyl-bearing polymers to introduce acetoacetyl groups.
Enolate Formation: Forms enolates under basic conditions, which can undergo alkylation and other nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Sulfuric acid, silica, and other acidic catalysts are commonly used in transesterification reactions.
Major Products
New Esters: Formed through transesterification with various alcohols.
Acetoacetylated Polymers: Produced by reacting with hydroxyl-bearing polymers.
Alkylated Ketones: Result from enolate alkylation reactions.
科学的研究の応用
Butyl acetoacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of butyl acetoacetate involves its ability to form enolates under basic conditions. These enolates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of both electrophilic and nucleophilic sites, allowing it to undergo a wide range of chemical transformations .
類似化合物との比較
Butyl acetoacetate is similar to other β-keto esters such as methyl acetoacetate and ethyl acetoacetate. it is unique in its ability to form more stable enolates and undergo faster transesterification reactions due to the bulkier butyl group . This makes it particularly useful in applications where rapid and efficient reactions are required.
List of Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- Phenyl acetoacetate
- Tertiary-butyl acetoacetate
特性
IUPAC Name |
butyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYHFWZISXFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060453 | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 103.00 °C. @ 16.00 mm Hg | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol and oil | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976 | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-60-6 | |
| Record name | Butyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl acetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W08J7H74O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35.6 °C | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyl acetoacetate?
A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound, including:
- NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. These techniques have been used to determine the structure of this compound and its derivatives. []
- IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. For this compound, characteristic peaks for the ester and ketone functionalities would be observed. [, , ]
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, ]
Q3: What is this compound commonly used for in organic synthesis?
A3: this compound is a versatile reagent in organic synthesis, primarily used as:
- A β-ketoester: This functionality makes it a valuable substrate in various reactions, including condensations, alkylations, and cyclizations. [, , , ]
- A building block for heterocycles: this compound can be used to synthesize various heterocyclic compounds, such as dihydropyrimidines, pyrroles, and furans. [, , , ]
Q4: How is this compound used in the synthesis of dihydropyrimidines?
A4: this compound participates in the Biginelli reaction, a multicomponent condensation involving an aldehyde, a urea or thiourea, and a β-ketoester. This reaction provides a convenient route to dihydropyrimidines, which are important heterocyclic compounds with diverse biological activities. [, ]
Q5: Can this compound be used to synthesize polymers?
A5: Yes, this compound can serve as a precursor for polymers. For instance, it can be used to introduce acetoacetoxy functionality into polymers via transesterification reactions. This functionality can then undergo crosslinking reactions, leading to the formation of polymer networks. [, ]
Q6: Are there any examples of this compound used in the synthesis of biologically active compounds?
A6: Yes, this compound has been used as a building block in the synthesis of various biologically active compounds. For example, it was used in the synthesis of fluvastatin, a drug used to lower cholesterol levels. [] It has also been employed in the synthesis of potential calcium channel blockers like Nicardipine hydrochloride and Pranidipine hydrochloride. []
Q7: Can this compound be used in enantioselective reactions?
A7: Yes, this compound can be enantioselectively reduced to tert-butyl (S)-3-hydroxybutanoate by specific microorganisms, demonstrating its potential for asymmetric synthesis. [, ]
Q8: Are there any concerns regarding the stability of this compound under acidic conditions?
A9: While this compound is generally stable, some derivatives, particularly those with specific functionalities introduced via ancillary ligands, might exhibit limited stability under acidic conditions. This factor should be considered during synthesis and application, especially in materials science. []
Q9: Have any computational chemistry studies been conducted on this compound or its derivatives?
A10: Yes, computational methods like DFT calculations have been employed to gain insights into the photophysical properties of this compound-derived iridium(III) complexes. These studies help understand the electronic structure and optical behavior of these complexes, which are relevant in fields like organic light-emitting diodes (OLEDs). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)










